

A Spectroscopic Comparison of Ammonium Phenolate and Its Derivatives

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Compound of Interest

Compound Name: *Ammonium phenolate*

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This guide provides an objective spectroscopic comparison of **ammonium phenolate** and its derivatives. The data presented is synthesized from established literature to offer a comparative analysis of how substituents on the phenolate ring influence its ultraviolet-visible (UV-Vis), infrared (IR), and nuclear magnetic resonance (NMR) spectra.

Introduction

Ammonium phenolate serves as a basic structural motif in various chemical and pharmaceutical contexts. Understanding its spectroscopic properties, and how they are modulated by the introduction of different functional groups, is crucial for the characterization and development of new chemical entities. This guide focuses on a comparative analysis of **ammonium phenolate** with derivatives containing electron-donating (p-cresolate), halogen (p-chlorophenolate), and electron-withdrawing (p-nitrophenolate) groups.

The primary spectroscopic changes observed in these derivatives are attributed to the electronic effects of the substituents on the phenolate ring. The ammonium cation (NH_4^+) generally exhibits characteristic spectral features that are largely independent of the phenolate counterion, though subtle shifts can occur due to changes in the crystal lattice and hydrogen bonding environment.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **ammonium phenolate** and its selected derivatives. Data for the phenolate anions are primarily based on their sodium salts or solutions where the anion is the predominant species, as specific data for the ammonium salts is limited in the literature. The spectral characteristics of the ammonium ion are presented separately and are expected to be present in the spectra of all the **ammonium phenolate** compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecules. The position (λ_{max}) and intensity of the absorption bands are sensitive to the electronic structure of the phenolate ring.

Compound Name	Derivative Type	λ_{max} (nm)	Comments
Ammonium Phenolate	Parent Compound	~287 nm	This absorption corresponds to the $\pi \rightarrow \pi^*$ transition of the phenolate anion.[1][2]
Ammonium p-Cresolate	Electron-Donating (-CH ₃)	~290-295 nm	The electron-donating methyl group causes a slight red shift (bathochromic shift) compared to the parent phenolate.
Ammonium p-Chlorophenolate	Halogen (-Cl)	~295-300 nm	The chloro group, with its electron-withdrawing inductive effect and electron-donating resonance effect, results in a red shift.
Ammonium p-Nitrophenolate	Electron-Withdrawing (-NO ₂)	~400-405 nm	The strong electron-withdrawing nitro group significantly extends the conjugation, leading to a large red shift into the visible region.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Compound Name	C-O Stretch (cm ⁻¹)	Aromatic C=C Stretch (cm ⁻¹)	N-H Stretch (Ammonium) (cm ⁻¹)	N-H Bend (Ammonium) (cm ⁻¹)	Other Key Bands
Ammonium Phenolate	~1260	~1580, ~1470	~3150 (broad)	~1400	Broad O-H...N hydrogen bonding features may be present.
Ammonium p-Cresolate	~1250	~1600, ~1510	~3150 (broad)	~1400	C-H stretches from the methyl group (~2920, ~2860 cm ⁻¹).
Ammonium p-Chlorophenolate	~1280	~1590, ~1490	~3150 (broad)	~1400	C-Cl stretch (~1090 cm ⁻¹).
Ammonium p-Nitrophenolate	~1300	~1590, ~1490	~3150 (broad)	~1400	Asymmetric and symmetric NO ₂ stretches (~1590 and ~1340 cm ⁻¹ respectively).

Note: The N-H stretching and bending vibrations of the ammonium ion are typically broad and strong.[4]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule. The chemical shifts (δ) of the aromatic protons are particularly sensitive to the electronic effects of the substituents.

Compound Name	Aromatic Protons (δ , ppm)	Ammonium Protons (δ , ppm)	Other Protons (δ , ppm)
Ammonium Phenolate	~6.5 - 7.5 (multiplet)	~7.0 - 8.0 (broad singlet or triplet)	-
Ammonium p-Cresolate	~6.7 (d), ~7.0 (d)	~7.0 - 8.0 (broad singlet or triplet)	~2.2 (s, -CH ₃)
Ammonium p-Chlorophenolate	~6.8 (d), ~7.2 (d)	~7.0 - 8.0 (broad singlet or triplet)	-
Ammonium p-Nitrophenolate	~6.9 (d), ~8.1 (d)	~7.0 - 8.0 (broad singlet or triplet)	-

Note: The chemical shift of the ammonium protons can vary depending on the solvent and concentration. It often appears as a broad singlet due to rapid proton exchange and quadrupolar relaxation of the nitrogen atom. In some cases, it may appear as a 1:1:1 triplet due to coupling with ¹⁴N.[5]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

UV-Vis Spectroscopy

- **Sample Preparation:** Samples are typically prepared as dilute solutions in a suitable solvent that does not absorb in the region of interest (e.g., water, ethanol, or acetonitrile). A standard concentration of 10⁻⁴ to 10⁻⁵ M is often used. For phenolate salts, a basic solution (e.g., using 0.1 M NaOH) is used to ensure the complete deprotonation of the corresponding phenol.[1]
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer is used.
- **Data Acquisition:**
 - A baseline is recorded using a cuvette filled with the pure solvent.

- The spectrum of the sample solution is then recorded over a wavelength range of approximately 200-800 nm.
- The wavelength of maximum absorbance (λ_{max}) is determined.

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples like **ammonium phenolate** salts, the potassium bromide (KBr) pellet method or the Nujol mull technique is commonly employed.
 - KBr Pellet: 1-2 mg of the sample is finely ground with ~100 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
 - Nujol Mull: A small amount of the solid sample is ground with a drop of Nujol (mineral oil) to form a paste. The paste is then spread between two salt plates (e.g., NaCl or KBr).[\[6\]](#)
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - A background spectrum (of air or the KBr pellet/Nujol) is recorded.
 - The sample spectrum is then recorded, typically in the range of 4000-400 cm^{-1} .
 - The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm^{-1}).

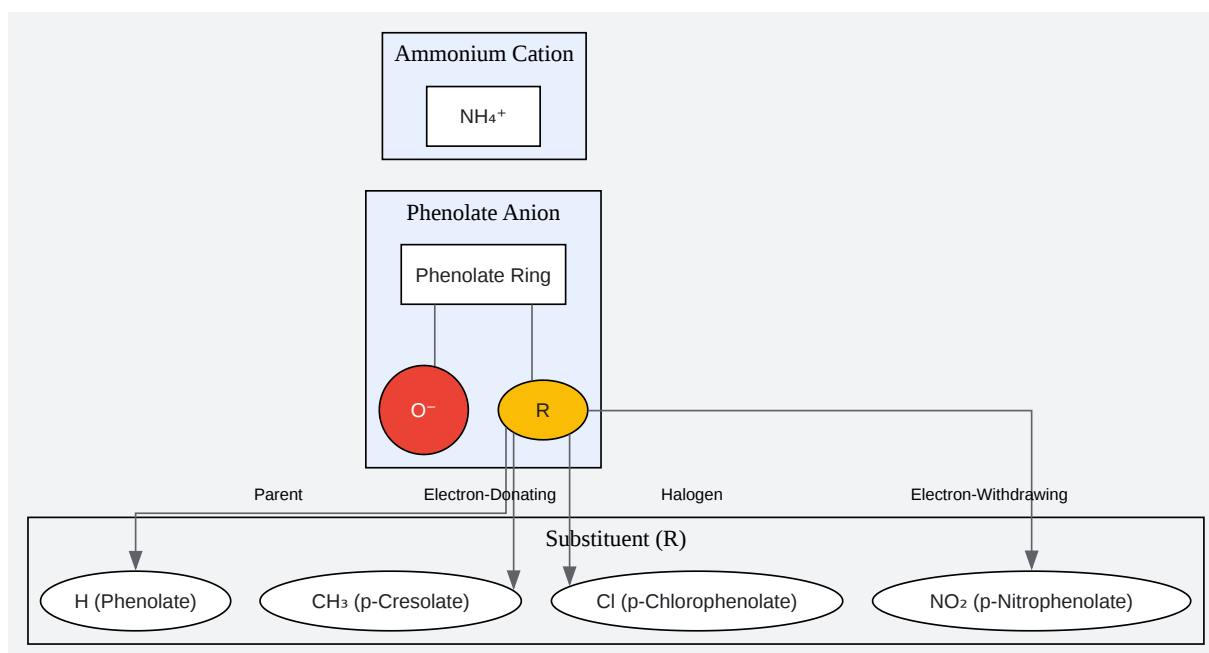
^1H NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., D_2O , DMSO-d_6 , or CD_3OD) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS) or a water-soluble equivalent, is added.
[\[7\]](#)[\[8\]](#)
- Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.
- Data Acquisition:

- The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.
- The ^1H NMR spectrum is acquired using a standard pulse sequence.
- The resulting Free Induction Decay (FID) is Fourier-transformed to obtain the spectrum.
- The spectrum is phased, baseline-corrected, and referenced to the internal standard.

Visualizations

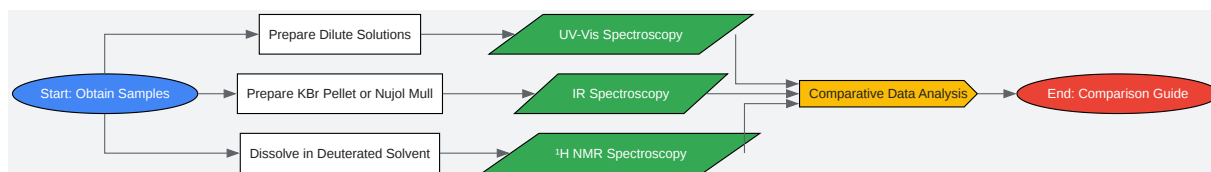
General Structure of Ammonium Phenolate Derivatives



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Caption: General structure of **ammonium phenolate** and its derivatives.

Experimental Workflow for Spectroscopic Comparison



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Caption: Workflow for the spectroscopic comparison of **ammonium phenolate** and its derivatives.

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